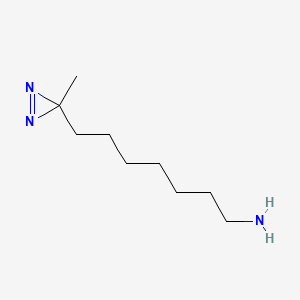
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine: is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The diazirine ring is particularly notable for its ability to form reactive carbene intermediates upon exposure to ultraviolet light, making it useful in photoaffinity labeling and other photochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine typically involves the formation of the diazirine ring followed by the attachment of the heptanamine chain. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. For example, the reaction of a heptanamine derivative with a diazirine precursor in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors and purification systems to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine is used as a photoaffinity labeling reagent. The diazirine ring can be activated by ultraviolet light to form a reactive carbene intermediate, which can covalently bind to nearby molecules, allowing researchers to study molecular interactions and binding sites .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The photoactivatable diazirine group allows for precise mapping of interaction sites within complex biological systems .
Medicine: Its ability to form covalent bonds with target molecules makes it useful for identifying drug targets and developing new therapeutic agents .
Industry: In industrial applications, this compound can be used in the development of new materials and coatings. Its photoreactive properties make it suitable for creating surface modifications and functionalizing materials for specific applications .
Mécanisme D'action
The mechanism of action of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the system being studied .
Comparaison Avec Des Composés Similaires
- (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride
- 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide
- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
Comparison: Compared to these similar compounds, 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine is unique due to its longer heptanamine chain, which can influence its reactivity and binding properties. The presence of the heptanamine chain may also affect the compound’s solubility and interaction with biological molecules, making it suitable for specific applications where other diazirine compounds may not be as effective .
Propriétés
Formule moléculaire |
C9H19N3 |
|---|---|
Poids moléculaire |
169.27 g/mol |
Nom IUPAC |
7-(3-methyldiazirin-3-yl)heptan-1-amine |
InChI |
InChI=1S/C9H19N3/c1-9(11-12-9)7-5-3-2-4-6-8-10/h2-8,10H2,1H3 |
Clé InChI |
ZRAQBHJNHONYPU-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=N1)CCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















